N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and a phenyl group at position 2. An ethyl chain at position 5 connects to an ethanediamide bridge, terminating in a 3-nitrophenyl group.
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-6-3-2-4-7-14)10-11-21-18(25)19(26)23-15-8-5-9-16(12-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPYTXUYHWMLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives may interact with multiple targets, including enzymes, receptors, and biochemical pathways.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in physiological systems. For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution.
Biochemical Pathways
For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) Thiazole Derivatives with Acylated Side Chains
b) Ethanediamide-Linked Thiazolo-Triazol Derivatives
- N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methylthiazolo-triazol-5-yl]ethyl}ethanediamide ():
c) 3-Nitrophenyl-Substituted Thiazoles
- {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (): Structural Similarity: 3-Nitrophenyl group and thiazole core. Key Differences: Methanone linkage instead of ethanediamide.
SAR Insights :
- Nitro Groups : The 3-nitrophenyl moiety (target compound and ) may enhance binding to hydrophobic enzyme pockets.
- Thiazole vs. Thiadiazole Cores : Thiadiazoles () show stronger anticancer activity, but thiazoles offer broader synthetic flexibility .
Spectroscopic Characterization
- Target Compound: Expected IR peaks for amide C=O (~1650 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹). ¹H-NMR would show signals for thiazole protons (δ 7.2–8.1 ppm) and ethylenediamine methylenes (δ 3.5–4.0 ppm) .
- Comparison with : Analogous compounds showed distinct ¹³C-NMR signals for thiazole carbons (105–160 ppm) and acyl groups (170 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
